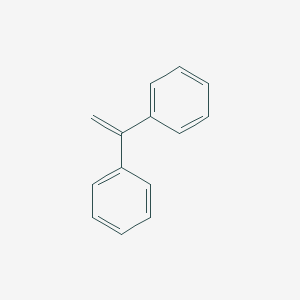

1,1-Diphenylethylene

Übersicht

Beschreibung

1,1-Diphenylethylene (C₆H₅)₂C=CH₂ is a substituted alkene featuring two phenyl groups attached to a central ethylene unit. Its unique structure confers high stability to the resulting radicals and carbocations, making it a versatile intermediate in organic synthesis, polymer chemistry, and mechanistic studies. The compound is widely employed as a radical scavenger, a substrate in catalytic transformations, and a precursor for functionalized polymers . Its electronic and steric properties also enable distinct reactivity patterns compared to simpler alkenes or symmetrically substituted analogs like 1,2-diphenylethylene.

Vorbereitungsmethoden

1,1-Diphenylethylene can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of bromobenzene with magnesium in anhydrous 2-methyltetrahydrofuran to form phenyl magnesium bromide.

Alkylation and Dehydrogenation: Another industrial method includes the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation to form this compound.

Analyse Chemischer Reaktionen

1,1-Diphenylethylene undergoes various chemical reactions:

Polymerization: It mediates the radical polymerization of methyl acrylate or styrene, leading to the formation of low molecular weight polymers.

Addition Reactions: It can participate in addition reactions such as hydroboration and hydrosilylation due to its reactive double bond.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and products depend on the reagents used.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Radical Polymerization Mediator

1,1-Diphenylethylene serves as a mediator in the radical polymerization of methyl acrylate and styrene. This mediation results in low molecular weight polymers through termination reactions. Due to its lower pKa compared to styrene, DPE is effective in the anionic living polymerization of styrene-block-methyl methacrylate copolymers. The ability to "cap" polystyrene homopolymers with DPE allows for better control over the polymerization process by adjusting the pKa of active chain ends, favoring specific addition reactions (1) .

Applications in Controlled Polymer Synthesis

DPE is utilized as an end-capping agent to attenuate reactivity in polymer synthesis. This application is particularly significant in creating polymers with controlled structures, which are critical for advanced material applications (2) .

| Application | Description |

|---|---|

| Radical Polymerization | Mediates the polymerization of methyl acrylate and styrene. |

| Anionic Living Polymerization | Effective for creating styrene-block copolymers. |

| End-Capping Agent | Used to control reactivity and structure of polymers. |

Photochemistry

Photochemical Reactions

DPE has been studied for its photochemical behavior, particularly its oxidation and dimerization mechanisms on silica gel. These reactions are significant for understanding the environmental fate of organic compounds and their transformation products (3) .

Environmental Impact Studies

Research indicates that DPE can undergo various transformations under UV light exposure, which is essential for assessing its environmental risks and behavior as an emerging contaminant (4) .

Solar Cell Applications

Redox Mediator in Dye-Sensitized Solar Cells (DSCs)

DPE is employed as a redox mediator in dye-sensitized solar cells. Its role involves enhancing the efficiency of solar cells by facilitating electron transfer processes between organic sensitizers and cobalt-based redox mediators. The combination of DPE with cobalt polypyridine complexes has shown promising results in improving overall device performance by optimizing transport and recombination processes (5) .

| Solar Cell Component | Function |

|---|---|

| DPE | Acts as a redox mediator to enhance electron transfer. |

| Cobalt Complex | Improves overall efficiency through better transport dynamics. |

Case Studies

Study on Controlled Polymer Synthesis

A study highlighted the use of DPE as a key component in synthesizing block copolymers with controlled architectures. The research demonstrated that incorporating DPE allowed for precise control over molecular weight and distribution, leading to materials with tailored properties suitable for specific applications (6) .

Photochemical Transformations

Another case study investigated the photochemical reactions of DPE under various conditions, revealing insights into its oxidation pathways and potential environmental impacts. The findings emphasized the need for further research into the degradation products of DPE and their ecological consequences (7) .

Wirkmechanismus

The mechanism of action of 1,1-diphenylethylene primarily involves its ability to stabilize reactive intermediates during polymerization and other chemical reactions. Its phenyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity in Radical Pathways

1,1-Diphenylethylene exhibits exceptional efficiency in trapping radicals due to the stability of the benzylic radical intermediate formed. In contrast, 1,3-butadiene or styrene typically undergo polymerization or less selective radical additions under similar conditions.

Key Data:

- Radical trapping rate for this compound: >100-fold faster than 1-phenyl-1-trimethylsiloxyethylene in gold-catalyzed reactions .

- Inhibition of radical pathways: Complete reaction suppression occurs with 4.0 equiv of TEMPO in the presence of this compound, confirming its role as a radical "sink" .

Catalytic Oxidation and Coupling Reactions

This compound demonstrates superior reactivity in oxidative coupling with aldehydes.

Kinetic Comparison (Iron(IV)-Oxo Porphyrin System):

| Catalyst | $ k_2 $ (mol⁻¹s⁻¹) for this compound | $ k_2 $ for 1,2-Diphenylethylene |

|---|---|---|

| 2-COOH (electron-rich) | 18.6 | 5.2 (estimated) |

| 1-COOH (electron-poor) | 1.6 | 0.8 (estimated) |

The higher $ k_2 $ for this compound with 2-COOH is attributed to favorable electron donor-acceptor interactions .

Photochemical and Thermal Stability

Under UV light, this compound undergoes oxidation and dimerization on silica gel, forming cycloadducts via a singlet oxygen mechanism. In contrast, trans-stilbene predominantly undergoes geometric isomerization under identical conditions . Thermal stability studies reveal that this compound resists decomposition up to 300°C, outperforming 1,1-diphenylethane , which degrades at 250°C due to weaker C–C bonds .

Toxicity Profile

This compound is classified as a high-toxicity substance (Cramer class III), comparable to benzophenone, which shares similar bioaccumulation risks.

Substrate Scope in Reductive Coupling

This compound participates in reductive coupling with diverse aldehydes/ketones (Table 2, ):

| Aldehyde/Ketone | Product Yield (%) | Comparable Substrate (Yield %) |

|---|---|---|

| Benzaldehyde | 92 | Acetophenone (78) |

| Cyclohexanone | 85 | 2-Norbornanone (62) |

| Furfural | 68 | Thiophene-2-carbaldehyde (57) |

The higher yields with this compound versus 1,1-diphenylethane (max 45% yield) highlight its superior electron-deficient character, facilitating nucleophilic attack .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,1-diphenylethylene, and how are reaction conditions optimized?

- This compound is synthesized via dehydration of 1,1-diphenylethanol using acidic catalysts like phosphorus pentoxide or via Grignard reactions (e.g., phenylmagnesium bromide with acetophenone) . Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst concentration to minimize side products. Purity is confirmed via GC-MS or NMR .

Q. What analytical techniques are recommended for characterizing this compound and its degradation products?

- GC-FID and GC-MS are primary methods. For biodegradation studies, column temperature programming (150°C to 290°C at 6°C/min) resolves intermediates like benzophenone . NMR (¹H/¹³C) confirms structural integrity, while UV-vis spectroscopy monitors photochemical reactions .

Q. How does this compound behave under aerobic vs. anaerobic biodegradation conditions?

- Under aerobic conditions, Pseudomonas putida PaW 736 degrades this compound to benzophenone via monooxygenase activity, with >80% degradation in 6 days. Anaerobic degradation is slower and may involve reductive pathways, though specific metabolites remain unidentified .

Advanced Research Questions

Q. How to design experiments to assess conflicting biodegradation kinetics of this compound in mixed microbial consortia?

- Use controlled batch reactors with defined inocula (e.g., P. putida PaW 736) and monitor degradation via GC-FID. Include controls: (i) sterile media + substrate, (ii) inoculum without substrate. Compare rates under varying oxygen levels and carbon sources (e.g., Tween 80 vs. mineral salts) to resolve contradictions in metabolic pathways .

Q. What explains the discrepancy in biodegradation efficiency between this compound and its structural analogs (e.g., DDT or DDE)?

- Chlorinated analogs (DDE/DDT) exhibit slower degradation due to steric hindrance and electron-withdrawing effects of Cl atoms, which reduce enzyme accessibility. This compound, lacking halogens, is more susceptible to bacterial monooxygenases .

Q. How does the Mg°/Pd⁴⁺ system enhance this compound’s role in sequential chemical-biological remediation?

- The Mg°/Pd⁴⁺ system dechlorinates persistent pollutants (e.g., DDT) to this compound, which is then biodegraded. This two-step process leverages abiotic reduction followed by microbial oxidation, achieving >90% mineralization in lab-scale trials .

Q. What mechanistic insights support the anionic polymerization of this compound derivatives?

- This compound acts as a non-polymerizable monomer under standard anionic conditions but serves as a terminating agent for living polymers. Functionalized derivatives enable precise synthesis of star-shaped or dendritic polymers via end-capping reactions .

Q. How do photochemical reactions of this compound inform its environmental fate?

- Photoexcitation with cyanoanthracenes induces dimerization (2+2 or 2+4 cycloadducts) and oxygenation, forming peroxides (e.g., 3,3,6,6-tetraaryl-1,2-dioxane). These products have higher persistence in aquatic systems, necessitating LC-MS/MS for detection .

Q. Methodological Considerations

Q. How to resolve conflicting data on this compound’s role in insulin resistance models?

- In Wistar rats, this compound reduces blood glucose (72.87% decrease) and lipids by modulating hepatic glucose uptake. Contradictions arise from model variability (e.g., fat emulsion vs. HepG2 cells). Standardize dosing (e.g., 50 mg/kg/day) and use ELISA for insulin receptor quantification .

Q. What statistical approaches validate biodegradation kinetics in heterogeneous environmental samples?

- Use Michaelis-Menten kinetics for enzyme activity and Monod models for microbial growth. Triplicate experiments with ANOVA (p<0.05) account for variability. For field studies, apply first-order decay constants (k) adjusted for soil organic matter content .

Q. Environmental and Catalytic Applications

Q. How does this compound’s reactivity compare in Cu-catalyzed vs. photochemical reactions?

- Cu catalysis (e.g., cyanomethylation) yields arylacrylonitriles (94% efficiency) via radical intermediates. Photochemical pathways favor dimerization (e.g., dehydrodimers). Selectivity depends on catalyst (CuI vs. cyanoanthracene) and light wavelength (>400 nm for photoactivation) .

Q. What methodologies track this compound’s fate in alternating aerobic/anaerobic environments?

Eigenschaften

IUPAC Name |

1-phenylethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYIIHDQURVDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060190 | |

| Record name | Benzene, 1,1'-ethenylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline] | |

| Record name | 1,1-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-48-3 | |

| Record name | 1,1-Diphenylethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIPHENYLETHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-ethenylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-ethenylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0L5B6LLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.